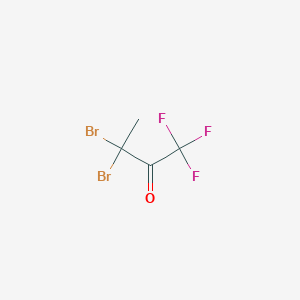

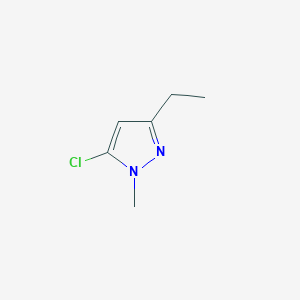

5-chloro-3-ethyl-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” is a chemical compound that is an effective synthetic reagent used for the synthesis of antimicrobial and antimicrobial compounds . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .

Synthesis Analysis

The synthesis of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Chemical Reactions Analysis

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” appears as colorless to light yellow crystals or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. It is stable under normal temperature and pressure .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Drug Discovery

The pyrazole nucleus is often used as a scaffold in the synthesis of bioactive chemicals . The unique structure of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially make it a valuable component in the development of new drugs .

Agrochemistry

Pyrazoles are also used in agrochemistry . Given the broad biological activity of pyrazoles, “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially be used in the development of new pesticides or herbicides .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used as ligands . The nitrogen atoms in the pyrazole ring can coordinate to a metal center, forming a complex. “5-chloro-3-ethyl-1-methyl-1H-pyrazole” could potentially be used in this way .

Organometallic Chemistry

Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can also find applications in organometallic chemistry . They can act as bridging ligands in the formation of organometallic complexes .

Green Synthesis

The synthesis of pyrazole derivatives, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be achieved through green synthesis methods . These methods are environmentally friendly and could potentially be used to produce “5-chloro-3-ethyl-1-methyl-1H-pyrazole” in a sustainable way .

Safety And Hazards

“5-chloro-3-ethyl-1-methyl-1H-pyrazole” should be treated as an organic compound. When handling it correctly, protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution. It should be stored in a sealed container, away from oxidants and strong acids or bases. If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .

Propiedades

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZMBFVRHGIIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476274 |

Source

|

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

CAS RN |

29938-63-4 |

Source

|

| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.